7,10-Di-O-trichloroethoxycarbonyl-10-deacetyl Baccatin III

描述

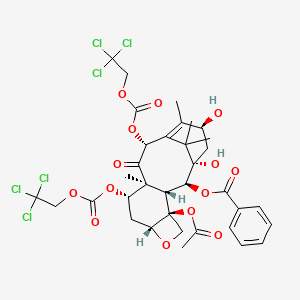

7,10-Di-O-trichloroethoxycarbonyl-10-deacetyl Baccatin III is a chemical compound known for its role as an intermediate in the synthesis of docetaxel, an antineoplastic agent used in cancer treatment . This compound is a derivative of baccatin III, a natural product extracted from the yew tree, and is characterized by its complex molecular structure and significant biological activity.

准备方法

The preparation of 7,10-Di-O-trichloroethoxycarbonyl-10-deacetyl Baccatin III typically involves synthetic chemical methods. The process generally includes the protection of hydroxyl groups at positions 7 and 10 with trichloroethoxycarbonyl groups, followed by the deacetylation at position 10 . The reaction conditions often require the use of organic solvents such as chloroform, methanol, and dichloromethane, and the reactions are carried out under controlled temperatures to ensure the stability of the compound .

化学反应分析

7,10-Di-O-trichloroethoxycarbonyl-10-deacetyl Baccatin III undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups, potentially forming ketones or aldehydes.

Reduction: This can lead to the formation of alcohols from ketones or aldehydes.

Substitution: The trichloroethoxycarbonyl groups can be substituted with other protective groups or functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Cancer Treatment Development

7,10-Di-O-trichloroethoxycarbonyl-10-deacetyl Baccatin III is primarily utilized in the synthesis of Docetaxel and other taxanes that exhibit potent antitumor activity. Taxanes function by inhibiting microtubule depolymerization during cell division, thus preventing cancer cell proliferation.

Enzymatic Route Validation

Recent studies have explored new enzymatic routes for synthesizing this compound using ethyl acetate and water mixtures. Such methods aim to enhance yield and purity while minimizing environmental impact through greener chemistry approaches .

Mechanistic Studies

Research indicates that this compound interacts with various biological pathways:

- Aromatase Inhibition : It has been shown to inhibit aromatase activity effectively, which is critical in hormone-dependent cancers such as breast cancer.

In Vivo Studies

A study involving postmenopausal women treated with Exemestane (a drug related to this compound) revealed that major metabolites significantly contribute to the pharmacologic effects observed in vivo. These metabolites play a role in modulating hormonal pathways critical for cancer progression .

Cell Line Studies

In vitro experiments using MCF-7 and T47D breast cancer cell lines demonstrated that this compound can stimulate cell proliferation through estrogen and androgen receptor pathways depending on concentration levels. This finding suggests potential implications for long-term treatment strategies using aromatase inhibitors .

The following table summarizes the comparative biological activities of related compounds:

| Compound | Mechanism of Action | IC (µM) | Comments |

|---|---|---|---|

| This compound | Aromatase inhibition | Not specified | Significant inhibition observed |

| 17-beta-Dihydroexemestane | Aromatase inhibition | 9.2 | Major metabolite contributing to effects |

| Exemestane-cysteine | Aromatase inhibition | 16 | High circulating levels in patients |

作用机制

The mechanism of action of 7,10-Di-O-trichloroethoxycarbonyl-10-deacetyl Baccatin III is closely related to its role in the synthesis of docetaxel. Docetaxel works by inhibiting cell division, which is crucial for cancer treatment. It stabilizes microtubules and prevents their depolymerization, thereby disrupting the mitotic process and leading to cell death . The molecular targets include tubulin, a protein that is essential for microtubule formation.

相似化合物的比较

7,10-Di-O-trichloroethoxycarbonyl-10-deacetyl Baccatin III is unique due to its specific protective groups and its role as an intermediate in docetaxel synthesis. Similar compounds include:

Baccatin III: The parent compound from which it is derived.

10-Deacetyl Baccatin III: Another intermediate in the synthesis of taxanes.

Docetaxel: The final product in the synthesis pathway.

These compounds share structural similarities but differ in their functional groups and specific roles in the synthesis of antineoplastic agents.

生物活性

7,10-Di-O-trichloroethoxycarbonyl-10-deacetyl Baccatin III (commonly referred to as DiTroc-10-deacetyl Baccatin III) is an important synthetic intermediate in the production of paclitaxel and its analogs, which are widely used in cancer therapy. This compound exhibits significant biological activity, particularly in its role as a precursor to antineoplastic agents. Its structure allows for modifications that enhance therapeutic efficacy and reduce side effects.

Chemical Structure and Properties

- IUPAC Name : [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

- Molecular Formula : C20H26Cl6O7

- Molecular Weight : 895.38 g/mol

Biological Activity

The biological activity of this compound primarily relates to its role in the synthesis of paclitaxel and its derivatives. The compound has been studied for its effects on various biological systems:

-

Anticancer Activity :

- DiTroc-10-deacetyl Baccatin III serves as a precursor in the synthesis of paclitaxel, a potent chemotherapeutic agent used against various cancers including breast and ovarian cancer. Research indicates that paclitaxel functions by stabilizing microtubules and preventing cell division .

- Studies have shown that derivatives synthesized from this compound exhibit enhanced cytotoxicity against cancer cell lines compared to their parent compounds .

-

Enzymatic Activity :

- The compound is involved in enzymatic reactions that convert 10-deacetylbaccatin III into paclitaxel through acetylation processes facilitated by specific enzymes like 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT). Enhancements in enzyme activity through genetic modifications have been reported to increase the yield of paclitaxel from this precursor .

The synthesis of this compound typically involves the protection of hydroxyl groups on the baccatin III framework with trichloroethoxycarbonyl groups. This modification is crucial for subsequent reactions leading to paclitaxel synthesis.

Mechanism Overview:

- The compound acts by undergoing acetylation at the C10 hydroxyl position which is essential for the formation of the active paclitaxel structure.

- The trichloroethoxycarbonyl groups serve as protecting groups that can be selectively removed during synthetic transformations without affecting other functional groups .

Research Findings and Case Studies

Several studies have explored the biological activity and synthetic utility of this compound:

常见问题

Basic Research Questions

Q. What are the key enzymatic steps in the biosynthesis of 7,10-Di-O-trichloroethoxycarbonyl-10-deacetyl Baccatin III from 10-deacetylbaccatin III?

The biosynthesis involves the enzyme 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) , which catalyzes the acetylation of 10-deacetylbaccatin III (10-DAB) to form baccatin III. This reaction requires acetyl-CoA as a co-substrate . Subsequent chemical modifications, such as trichloroethoxycarbonyl protection at the 7- and 10-hydroxyl groups, are performed to stabilize the intermediate for further synthetic steps toward taxol derivatives.

Q. What analytical techniques are recommended for quantifying this compound in plant extracts?

High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry is standard for quantifying baccatin III derivatives. For gene expression studies related to biosynthesis, quantitative real-time PCR (qRT-PCR) is used to measure mRNA levels of key enzymes like dbat and dbtnbt, which correlate with metabolite accumulation .

Q. What is the role of the 10-O-acetyltransferase enzyme in the taxol biosynthesis pathway?

The DBAT enzyme acetylates the C10 hydroxyl group of 10-DAB, forming baccatin III, a critical precursor for taxol. This step is essential for maintaining the structural integrity required for taxol’s bioactivity. Enzyme activity can be assayed via HPLC monitoring of acetyl-CoA consumption or baccatin III production .

Advanced Research Questions

Q. How can researchers optimize the enzymatic acetylation of 10-deacetylbaccatin III to enhance the yield of baccatin III derivatives?

Optimization strategies include:

- Substrate engineering : Using alternative acetyl donors like N-acetyl-d-glucosamine, which improves reaction efficiency and reduces cost .

- Enzyme engineering : Directed evolution or site-specific mutagenesis to enhance DBAT stability or substrate affinity.

- Reaction conditions : Adjusting pH, temperature, and co-factor (acetyl-CoA) concentrations to maximize catalytic turnover .

Q. How do discrepancies between gene expression levels and metabolite accumulation of baccatin III derivatives inform experimental design in biosynthesis studies?

In Taxus baccata embryos, peak dbat and dbtnbt mRNA levels precede maximal baccatin III accumulation by several days, suggesting post-transcriptional regulation or delayed enzyme activation. Researchers should:

- Perform time-course analyses to track gene expression and metabolite levels simultaneously.

- Investigate protein stability, translational efficiency, or feedback inhibition mechanisms to resolve mismatches .

Q. What strategies are effective in resolving structural ambiguities in synthetic derivatives of this compound?

- X-ray crystallography : Resolves stereochemical configurations, as demonstrated for ethyl acetate monosolvate monohydrate derivatives .

- NMR spectroscopy : Assigns proton and carbon signals to confirm functional group modifications (e.g., trichloroethoxycarbonyl protection) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weights and fragmentation patterns of synthetic intermediates .

Q. How does the use of alternative acetyl donors, such as N-acetyl-d-glucosamine, impact the enzymatic synthesis of baccatin III derivatives?

N-acetyl-d-glucosamine serves as a low-cost, sustainable acetyl donor, achieving >90% conversion efficiency in recombinant E. coli systems. This approach bypasses acetyl-CoA dependency, reducing metabolic burden and enabling scalable bioproduction .

Q. Which cancer cell lines have been used to evaluate the cytotoxic activity of enzymatically synthesized baccatin III derivatives?

HeLa (cervical) , A549 (lung) , A431 (skin) , and HepG2 (liver) cancer cell lines are commonly used. Enzymatically synthesized baccatin III (ESB III) shows potent activity, with IC50 values ranging from 4.30 µM (HeLa) to 7.81 µM (HepG2) , comparable to chemically derived standards. Assays typically employ the MTT or SRB method to measure cell viability .

属性

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38Cl6O14/c1-16-19(43)12-33(48)26(54-27(45)18-9-7-6-8-10-18)24-31(5,25(44)23(22(16)30(33,3)4)53-29(47)51-15-35(39,40)41)20(52-28(46)50-14-34(36,37)38)11-21-32(24,13-49-21)55-17(2)42/h6-10,19-21,23-24,26,43,48H,11-15H2,1-5H3/t19-,20-,21+,23+,24-,26-,31+,32-,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWPKVRCMDIMRN-UGDYBXLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38Cl6O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

895.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。